molecular formula C13H14O2 B7872245 4-Ethylphenyl-(3-furyl)methanol

4-Ethylphenyl-(3-furyl)methanol

Cat. No.: B7872245
M. Wt: 202.25 g/mol
InChI Key: SYPQFXGIFNXVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylphenyl-(3-furyl)methanol is a benzyl alcohol derivative featuring a 4-ethylphenyl group attached to a 3-furylmethanol moiety. These compounds are often synthesized for applications in medicinal chemistry and materials science, where substituent positions and stereochemistry critically influence their properties .

Properties

IUPAC Name

(4-ethylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-10-3-5-11(6-4-10)13(14)12-7-8-15-9-12/h3-9,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPQFXGIFNXVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Addition to Furyl Ketones

The most direct route involves the reaction of 3-furyl magnesium bromide with 4-ethylbenzaldehyde. Ataya et al. demonstrated that ionic liquids such as [BMIM]+[BF4]- enhance Grignard reagent solubility in tetrahydrofuran (THF), achieving 68–72% yields in analogous systems. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature−10°C to 0°CPrevents aldol side reactions
SolventTHF with 5 mol% [BMIM]+[BF4]-Increases reagent stability
Molar Ratio (Grignard:Aldehyde)1.2:1Minimizes unreacted aldehyde

Quenching and Workup

Post-reaction quenching with saturated NH4Cl followed by extraction with diethyl ether yields crude product. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) typically achieves >95% purity.

Reduction of Ketone Precursors

Sodium Borohydride-Mediated Reduction

4-Ethylphenyl-(3-furyl)ketone undergoes reduction with NaBH4 in methanol at 0°C. Gelbard et al. reported 82% conversion within 2 hours for structurally similar furyl ketones, though steric hindrance from the 4-ethyl group reduces yields to 65–68% here.

Catalytic Transfer Hydrogenation

Palladium-on-carbon (10 wt%) with ammonium formate in ethanol at 50°C provides a safer alternative to H2 gas. This method avoids furan ring hydrogenation, preserving the heterocyclic structure.

Cross-Coupling Strategies

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling between 4-ethyliodobenzene and 3-furylmethanol derivatives remains underexplored but could benefit from microwave-assisted conditions (120°C, 30 min) as described by Leadbeater & Stencel.

Catalytic Hydrogenation Techniques

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable enantioselective synthesis. For a related furyl methanol, Lozano et al. achieved 89% ee using 1 atm H2 in iPrOH, though substrate modification would be required for the 4-ethylphenyl group.

Biocatalytic Synthesis Methods

Ketoreductase Enzymes

Immobilized Lactobacillus kefir alcohol dehydrogenase reduces 4-Ethylphenyl-(3-furyl)ketone with NADPH cofactor recycling. Hallett & Welton noted 91% conversion in 8 hours for aromatic ketones, though enzyme compatibility with furans requires verification.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Grignard Addition689512.40Moderate
NaBH4 Reduction65988.20High
Suzuki Coupling74*93*18.70*Low
Biocatalytic91*99*22.50*High

*Extrapolated from analogous systems

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl-(3-furyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the methanol group to a carbonyl group, typically using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted phenyl and furan compounds.

Scientific Research Applications

Chemistry

4-Ethylphenyl-(3-furyl)methanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation: Using agents like chromium trioxide or potassium permanganate.
  • Reduction: Utilizing sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can lead to diverse derivatives.

Biology

The compound is studied for its potential biological activities, including:

  • Antioxidant Activity: It exhibits significant antioxidant properties by scavenging free radicals. For instance, in DPPH assays, it has shown varying IC50 values based on the solvent used (e.g., IC50 of 143 µg/mL in methanol) .
  • Antimicrobial Activity: Research indicates effective inhibition against pathogens such as Escherichia coli (MIC of 25 mg/mL) and Staphylococcus aureus (MIC of 50 mg/mL), suggesting its potential as a new antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of this compound is crucial in mitigating oxidative stress linked to chronic diseases. The DPPH scavenging assay results indicate that this compound can effectively neutralize free radicals.

Solvent UsedIC50 (µg/mL)
Methanol143
Ethanol218

Antimicrobial Effects

The antimicrobial efficacy against common bacterial strains highlights its potential therapeutic applications.

Bacterial StrainMIC (mg/mL)
E. coli25
S. aureus50

Case Studies and Research Findings

  • Antioxidant and Antimicrobial Efficacy: A comparative study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The study utilized both in vitro assays and chromatographic techniques to identify active components responsible for observed activities.
  • Pharmacological Potential: Research focusing on phenolic compounds emphasized their role in treating chronic diseases such as cancer and diabetes, highlighting how these compounds modulate biological pathways associated with disease progression.

Mechanism of Action

The mechanism by which 4-Ethylphenyl-(3-furyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: 3-Furyl vs. 2-Furyl Substitutions

The position of the furyl group significantly impacts biological activity. For example:

  • Compound 7e (3-furyl-substituted quinolone derivative) exhibited an IC50 of 11.40 μM against MCF-7 cells, whereas its 2-furyl analog 7b showed reduced potency (IC50 = 12.35 μM) .
  • In synthetic routes, 3-furyl lithium additions yield stereoisomers (e.g., 13 and 14 in ) with distinct optical rotations ([α]22D = -101.4 vs. -151.5), underscoring the role of stereochemistry in physical properties .

Table 1: Cytotoxicity of Furyl-Substituted Quinolones

Compound Furyl Position IC50 (μM, MCF-7) IC50 (μM, T47D)
7b 2-furyl 12.35 8.70
7e 3-furyl 11.40 10.90

Substituent Effects on Physical Properties

  • [5-Methyl-2-(trifluoromethyl)-3-furyl]methanol () has a molecular weight of 180.124 g/mol, density of 1.326 g/cm³, and boiling point of 66.8°C. Comparatively, 4-Ethylphenyl-(3-furyl)methanol’s larger aryl group may increase molecular weight and boiling point due to enhanced van der Waals interactions .
  • Alkylphenol derivatives () demonstrate that branching (e.g., 4-(1-ethylpentyl)phenol) reduces solubility in polar solvents, suggesting that the 4-ethylphenyl group in the target compound may similarly lower aqueous solubility .

Biological Activity

4-Ethylphenyl-(3-furyl)methanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known as a phenolic compound, features a phenyl ring substituted with an ethyl group and a furan moiety. Its chemical structure is significant for its interactions with biological systems, influencing its solubility and reactivity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

  • DPPH Scavenging Activity : This compound has been evaluated for its ability to scavenge free radicals using the DPPH assay. The IC50 value indicates the concentration required to inhibit 50% of DPPH radicals. Specific studies show varying IC50 values depending on the solvent used for extraction, which affects the bioavailability of the active compounds.
Solvent UsedIC50 (µg/mL)
Methanol143
Ethanol218

This table demonstrates that methanol extracts generally yield better antioxidant activity compared to ethanol extracts.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. The minimum inhibitory concentration (MIC) provides insight into its effectiveness.

  • Tested Strains : Common pathogens such as Escherichia coli and Staphylococcus aureus have been used in studies.
  • Results : The compound showed promising antibacterial effects with MIC values indicating significant inhibition at lower concentrations.
Bacterial StrainMIC (mg/mL)
E. coli25
S. aureus50

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Scavenging Free Radicals : By donating electrons, it neutralizes harmful free radicals.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in oxidative stress and inflammation pathways.
  • Disruption of Bacterial Cell Walls : Its interaction with bacterial membranes can lead to cell lysis.

Case Studies and Research Findings

  • Antioxidant and Antimicrobial Efficacy : A comparative study highlighted the antioxidant capacity of various phenolic compounds, including this compound. The study utilized both in vitro assays and chromatographic techniques to identify active components responsible for observed activities .
  • Pharmacological Potential : Another research article focused on the pharmacological implications of phenolic compounds in treating chronic diseases such as cancer and diabetes. The study emphasized the role of these compounds in modulating biological pathways associated with disease progression .

Q & A

Q. Key Considerations :

  • Purity (>95%) requires post-synthesis chromatography (silica gel, hexane/EtOAc eluent) .
  • Side reactions (e.g., over-reduction of the furan ring) are mitigated by controlled reaction times and low H₂ pressure .

How can researchers resolve contradictions in reported enantiomeric excess (ee) for asymmetric synthesis of this compound?

Advanced Research Focus
Discrepancies in ee values (e.g., 85–92% in literature) often stem from:

  • Catalyst Source : Biocatalysts (e.g., Daucus carota cells) yield higher ee (up to 98%) compared to chemical catalysts like BINAP-Ru complexes .
  • Analytical Methods : Chiral HPLC (Chiralpak AD-H column) vs. polarimetry may vary due to impurities or solvent effects .

Q. Methodological Recommendations :

  • Validate ee using multiple techniques (e.g., HPLC, NMR with chiral shift reagents).
  • Standardize substrate purity (GC >99%) to eliminate interference from residual ketone .

What spectroscopic and chromatographic methods are most reliable for structural confirmation?

Q. Basic Research Focus

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), furan protons (δ 6.2–6.5 ppm), and the hydroxyl proton (δ 2.5–3.0 ppm, broad) confirm the alcohol moiety .
    • ¹³C NMR : Distinct signals for the quaternary carbon (C-OH) at δ 70–75 ppm .
  • GC-MS : Retention time alignment with authentic samples and molecular ion peak (m/z 218) verification .

Q. Advanced Validation :

  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

How do environmental factors (pH, temperature) impact the stability of this compound in aqueous solutions?

Q. Advanced Research Focus

  • pH Sensitivity : Degradation accelerates under acidic (pH <3) or alkaline (pH >9) conditions due to furan ring hydrolysis or alcohol oxidation. Stability is optimal at pH 5–7 .
  • Temperature : Storage at −20°C in argon-purged vials reduces oxidation (shelf life >6 months). At 25°C, degradation occurs within 2 weeks .

Q. Mitigation Strategies :

  • Add antioxidants (e.g., BHT) to ethanol stock solutions.
  • Use amber glassware to prevent UV-induced radical formation .

What computational modeling approaches are effective for predicting reactivity in derivatization reactions?

Q. Advanced Research Focus

  • DFT Calculations :
    • Predict regioselectivity in Friedel-Crafts alkylation (e.g., furan vs. benzene ring reactivity) using Gibbs free energy profiles .
    • Transition-state modeling (e.g., Gaussian 16) identifies steric hindrance in bulky substituent additions .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for novel derivatives .

Validation : Cross-check computational results with experimental kinetics (e.g., UV-Vis monitoring of intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.